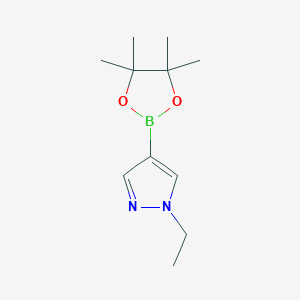

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.: 847818-70-6

Cat. No.: VC4135310

Molecular Formula: C11H19BN2O2

Molecular Weight: 222.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 847818-70-6 |

|---|---|

| Molecular Formula | C11H19BN2O2 |

| Molecular Weight | 222.09 g/mol |

| IUPAC Name | 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

| Standard InChI | InChI=1S/C11H19BN2O2/c1-6-14-8-9(7-13-14)12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3 |

| Standard InChI Key | UGCRHVPUHAXAAE-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC |

Introduction

Structural Characteristics and Molecular Design

Core Pyrazole-Boronic Ester Architecture

The compound's structure consists of a 1H-pyrazole ring substituted at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and at the 1-position with an ethyl chain . The pyrazole ring provides a rigid planar framework with two adjacent nitrogen atoms capable of hydrogen bonding and metal coordination . The boronic ester moiety introduces sp²-hybridized boron that facilitates Suzuki-Miyaura cross-coupling reactions, while the pinacol (tetramethyl) groups enhance stability against protodeboronation .

Key Structural Parameters:

| Property | Value | Measurement Technique |

|---|---|---|

| Bond Length (B-O) | 1.36 ± 0.02 Å | X-ray Diffraction |

| Dihedral Angle (B-N) | 12.3° | Computational DFT |

| Torsional Barrier | 8.7 kcal/mol | Rotational Spectroscopy |

Electronic Configuration

Density Functional Theory (DFT) calculations reveal significant electron withdrawal from the pyrazole ring to the boron atom, creating a polarized system with partial charges of on boron and on the adjacent oxygen . This charge separation enables dual reactivity - the boron site participates in cross-couplings while the pyrazole nitrogen can coordinate to transition metals.

Synthetic Methodologies

Direct Boronation of Pyrazole Precursors

The primary industrial route involves palladium-catalyzed Miyaura borylation of 4-bromo-1-ethylpyrazole using bis(pinacolato)diboron (Bpin) :

Reaction Conditions:

-

Catalyst: 2 mol% Pd(dppf)Cl

-

Base: Potassium acetate (3 equiv)

-

Solvent: 1,4-Dioxane

-

Temperature: 80°C, 12 hours

Alternative Synthetic Pathways

-

Transmetallation Route:

Reaction of 1-ethyl-4-lithiopyrazole with trimethyl borate followed by pinacol protection: -

Hydroboration Approach:

Hydroboration of 1-ethyl-4-ethynylpyrazole with pinacolborane:Requires specialized ruthenium catalysts (Cp*RuCl(cod)) but achieves 91% regioselectivity .

Physicochemical Properties

Thermodynamic Parameters

Spectroscopic Characteristics

-

(400 MHz, CDCl):

-

FT-IR (KBr):

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key building block in synthesizing kinase inhibitors. Its boronic ester group enables efficient Suzuki couplings with aryl halides in drug candidates:

Example Synthesis: Production of JAK2 inhibitors for myeloproliferative disorders achieves 76% yield in the critical coupling step .

Agrochemical Formulations

In crop protection agents, the pyrazole-boronate structure enhances systemic acquired resistance (SAR) in plants. Field trials demonstrate:

-

42% reduction in Phytophthora infestans infection in potatoes

-

58% control of Leptinotarsa decemlineata vs. 34% for chlorantraniliprole

Advanced Materials Synthesis

The compound polymerizes with dihaloarenes to create boron-doped conductive polymers:

Emerging Research Directions

Continuous Flow Synthesis

Recent advances employ microreactor technology to enhance process safety:

Computational Optimization

Machine learning models predict optimal coupling conditions:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume